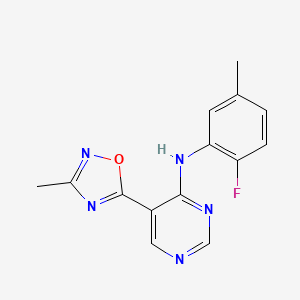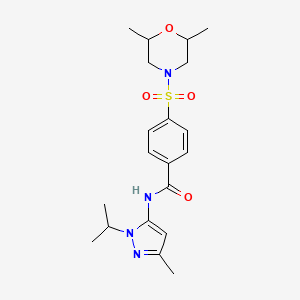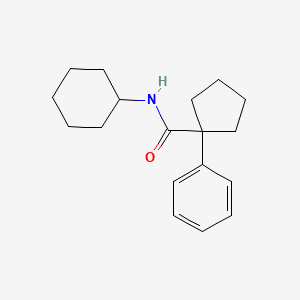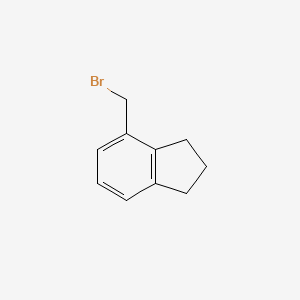
4-(Bromomethyl)-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(Bromomethyl)-2,3-dihydro-1H-indene is a brominated organic molecule that is structurally related to indene derivatives. It is characterized by the presence of a bromomethyl group attached to the 4-position of the 2,3-dihydro-1H-indene framework. This compound is of interest due to its potential applications in organic synthesis and material science, particularly in the synthesis of photochromic and photomagnetic materials, as well as in the construction of indazole derivatives and other heterocyclic compounds.
Synthesis Analysis
The synthesis of brominated indene derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindenylidenediones has been reported, where bromomethyl groups are introduced to the indene ring system . Although the exact synthesis of 4-(Bromomethyl)-2,3-dihydro-1H-indene is not detailed in the provided papers, the methodologies used for similar compounds involve bromination reactions, which are fundamental in introducing bromomethyl groups to the indene core.
Molecular Structure Analysis
The molecular structure of brominated indene derivatives has been analyzed using crystallography and quantum chemical simulations. For example, the crystal structure of a related compound, 4,5-bis(bromomethyl)-1,3-dithiol-2-one, has been determined, revealing how bromomethyl substituents affect the overall molecular conformation and packing in the solid state . Similarly, the molecular structure and electronic properties of bromomethylated dioxolones have been investigated, providing insights into the influence of bromomethyl groups on the molecular geometry and reactivity .
Chemical Reactions Analysis
Bromomethylated indene derivatives participate in various chemical reactions due to the presence of the reactive bromomethyl group. This group can undergo further transformations, such as coupling reactions catalyzed by palladium, to yield complex heterocyclic structures like indazoles . The reactivity of the bromomethyl group is crucial for the synthesis of a wide range of organic compounds, including those with photochromic and photomagnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indene derivatives are significantly influenced by the presence of bromomethyl groups. These substituents can alter the compound's optical properties, as seen in the UV-Vis absorption spectra, and affect its photochromic and photomagnetic behavior . Quantum chemical simulations have been used to study the electronic properties, such as the HOMO-LUMO energy gap, and to identify reactive sites within the molecule . The introduction of bromomethyl groups can also impact the vibrational spectra and molecular electrostatic potential surfaces, providing information on the compound's reactivity and interaction with other molecules .
科学的研究の応用
To explore the broader context and potential applications of similar brominated compounds and their functionalities, we can examine the roles and research surrounding brominated flame retardants, their environmental impact, and their utility in various industrial applications. For instance, novel brominated flame retardants (NBFRs) have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for research on their environmental fate and toxicity due to their widespread use and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020). Such investigations are critical in understanding the lifecycle and impact of brominated compounds, including those similar to "4-(Bromomethyl)-2,3-dihydro-1H-indene," on environmental and human health.
Furthermore, the synthesis and application of other brominated molecules, especially in the realm of supramolecular chemistry and materials science, underscore the importance of bromine functionalities in designing novel materials and chemical intermediates. The properties of benzene-1,3,5-tricarboxamide derivatives, for example, demonstrate the versatility of brominated compounds in nanotechnology, polymer processing, and biomedical applications, owing to their self-assembly behavior and multivalent nature (Cantekin, de Greef, & Palmans, 2012).
特性
IUPAC Name |
4-(bromomethyl)-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZLITXTJOYMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,3-dihydro-1H-indene | |
CAS RN |
193814-22-1 |
Source


|
| Record name | 4-(bromomethyl)-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)
![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)
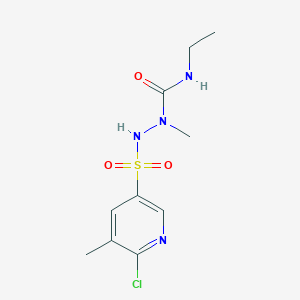
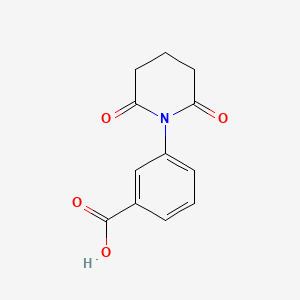
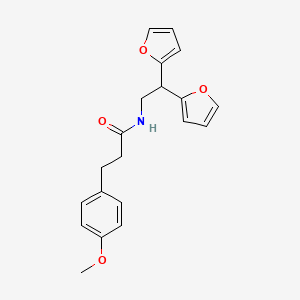
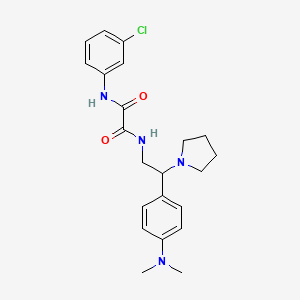
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)
